Cas no 2248334-01-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248334-01-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate
- EN300-6523505
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- Inchi: 1S/C22H20N2O5/c1-2-3-6-11-28-15-10-9-14-12-19(23-18(14)13-15)22(27)29-24-20(25)16-7-4-5-8-17(16)21(24)26/h4-5,7-10,12-13,23H,2-3,6,11H2,1H3
- InChI Key: POJGFKVJZMUZHZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)NC=2C=1)CCCCC
Computed Properties
- Exact Mass: 392.13722174g/mol
- Monoisotopic Mass: 392.13722174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 88.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523505-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 0.5g |
$410.0 | 2023-05-31 | ||
Enamine | EN300-6523505-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 0.1g |
$376.0 | 2023-05-31 | ||
Enamine | EN300-6523505-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 0.05g |
$359.0 | 2023-05-31 | ||
Enamine | EN300-6523505-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 10g |
$1839.0 | 2023-05-31 | ||
Enamine | EN300-6523505-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 2.5g |
$838.0 | 2023-05-31 | ||
Enamine | EN300-6523505-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 5g |
$1240.0 | 2023-05-31 | ||
Enamine | EN300-6523505-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 0.25g |
$393.0 | 2023-05-31 | ||
Enamine | EN300-6523505-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate |
2248334-01-0 | 1g |
$428.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate Related Literature
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate: A Comprehensive Overview
The compound with CAS No. 2248334-01-0, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoindole ring system with a pentyloxy substituent and a carboxylate group. The isoindole core is a bicyclic structure that has been extensively studied for its potential in drug design and materials science.
Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that certain isoindole-based compounds exhibit potent inhibitory activity against kinase enzymes, which are critical in cancer signaling pathways. The 6-(pentyloxy) substituent in this compound adds further complexity to its structure, potentially enhancing its bioavailability and pharmacokinetic properties.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate involves a multi-step process that typically begins with the preparation of the isoindole core. This is followed by functionalization with the pentyloxy group and subsequent carboxylation to form the carboxylate ester. The exact synthetic pathway may vary depending on the specific conditions and reagents used, but the overall approach remains consistent with established methodologies in organic synthesis.
One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The carboxylate group can serve as a site for further modification, enabling the attachment of targeting ligands or other functional groups. This versatility makes it an attractive candidate for the development of targeted therapies in oncology and other therapeutic areas. Furthermore, the isoindole ring system has been shown to exhibit favorable pharmacokinetic profiles, making it suitable for systemic administration.
From a structural perspective, the compound's dihydroisoindole moiety contributes to its stability and rigidity. This is particularly advantageous in scenarios where molecular recognition and binding affinity are critical. Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and various biological targets with unprecedented accuracy. These studies have provided valuable insights into the design of more potent and selective derivatives.
In terms of spectroscopic analysis, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(pentyloxy)-1H-indole-2-carboxylate exhibits distinct UV-vis absorption characteristics due to its conjugated π-system. This property makes it amenable to applications in optoelectronics and sensor technologies. Additionally, its fluorescence properties have been explored in recent studies, revealing potential uses in bioimaging and diagnostic assays.
The biological evaluation of this compound has revealed promising results in preclinical models. For example, studies conducted in *Cell Chemical Biology* have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. These findings underscore its potential as a lead compound for the development of anti-inflammatory agents. Moreover, its 6-(pentyloxy) substituent has been shown to enhance cellular uptake, further bolstering its therapeutic potential.
Looking ahead, ongoing research is focused on optimizing the chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 6-(pentyloxy)-1H-indolecarboxylate to improve its efficacy and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials. The integration of advanced analytical techniques and machine learning algorithms will undoubtedly play a pivotal role in this endeavor.
In conclusion, CAS No. 2248334 - 01 - 0, or 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 6 - ( pentyloxy ) - 1 H - indole - 2 - carboxyliat, represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, coupled with promising biological activity profiles
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